Cdk4/6-IN-2

Description

Significance of Cyclin-Dependent Kinases in Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are a family of serine/threonine protein kinases that are essential for the orderly progression of the eukaryotic cell cycle. nih.govwikipedia.org Their activity is dependent on binding to regulatory protein partners called cyclins. creativebiolabs.netwikipedia.org The formation of these cyclin-CDK complexes at specific phases of the cell cycle triggers the phosphorylation of key substrate proteins, thereby driving the cell from one phase to the next. nih.govresearchgate.net

A crucial transition point in the cell cycle is the G1/S checkpoint, which commits the cell to a round of DNA replication (S phase). khanacademy.org This transition is largely governed by the activity of CDK4 and CDK6. nih.gov In response to growth-promoting signals, D-type cyclins (cyclin D1, D2, and D3) are synthesized and bind to CDK4 and CDK6. nih.govmdpi.com This active complex then phosphorylates the Retinoblastoma tumor suppressor protein (Rb). mdpi.commdpi.com In its unphosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis. khanacademy.orgfrontiersin.org Phosphorylation by the cyclin D-CDK4/6 complex causes Rb to release E2F, allowing for the transcription of S-phase genes and progression of the cell cycle. frontiersin.orgfrontiersin.org

The activity of CDKs is also tightly regulated by a group of proteins known as CDK inhibitors (CKIs). nih.govwikipedia.org This intricate system of checks and balances ensures that cells only divide when appropriate and that the integrity of the genome is maintained. creativebiolabs.net

Rationale for Cyclin-Dependent Kinase 4/6 Inhibition in Oncology

The rationale for targeting CDK4/6 in cancer therapy is rooted in the frequent dysregulation of the cyclin D-CDK4/6-Rb pathway in many types of tumors. clinmedjournals.orgersnet.org This pathway can become hyperactivated through various mechanisms, including the overexpression of cyclin D, amplification of the CDK4 or CDK6 genes, or loss-of-function mutations in the genes encoding CDK inhibitors. nih.govnih.gov Such alterations lead to the constitutive phosphorylation of Rb, the continuous release of E2F, and consequently, uncontrolled cell proliferation. mdpi.com

By specifically inhibiting the kinase activity of CDK4 and CDK6, therapeutic agents can prevent the phosphorylation of Rb. nih.gov This maintains Rb in its active, growth-suppressive state, leading to a cell cycle arrest in the G1 phase. nih.govfrontiersin.org For cancer cells that are dependent on this pathway for their proliferation, this arrest can halt tumor growth. ersnet.orgnih.gov A key requirement for the efficacy of CDK4/6 inhibitors is the presence of a functional Rb protein; cancers with a mutated, non-functional Rb are inherently resistant to these inhibitors. frontiersin.orgersnet.org

This targeted approach has shown significant promise, particularly in hormone receptor-positive (HR+) breast cancer, where the cyclin D-CDK4/6-Rb pathway is often a key driver of tumor growth. onclive.commdpi.com The synergy observed when combining CDK4/6 inhibitors with anti-estrogen therapies further strengthens the rationale for their use in this setting. nih.govonclive.com

Overview of the Cdk4/6-IN-2 Class of Inhibitors in Clinical Development

While several CDK4/6 inhibitors such as Palbociclib (B1678290), Ribociclib (B560063), and Abemaciclib (B560072) are now established in clinical practice, research continues into new and potentially improved compounds. clinmedjournals.orgersnet.orgnih.gov this compound is a potent, specific, and investigational inhibitor of CDK4 and CDK6. glpbio.com It is identified as compound 1 in patent US20180000819A1. glpbio.com

Preclinical data demonstrate the high potency and selectivity of this compound. In enzymatic assays, it exhibits strong inhibitory activity against its target kinases. glpbio.comtargetmol.com This translates into effective inhibition of cell proliferation across a panel of different cancer cell lines in laboratory studies. glpbio.comtargetmol.com

Table 1: In Vitro Activity of this compound

| Target/Cell Line | IC₅₀ (nM) |

|---|---|

| Enzymatic Activity | |

| CDK4 | 2.7 |

| CDK6 | 16 |

| Cellular Antiproliferative Activity | |

| JeKo-1 (Mantle cell lymphoma) | 36.98 |

| MV-4-11 (Acute myeloid leukemia) | 139 |

| H441 (Lung cancer) | 147.8 |

| SW780 (Bladder cancer) | 162.5 |

| PC3 (Prostate cancer) | 260.5 |

| H358 (Lung cancer) | 290.9 |

| HGC-27 (Gastric cancer) | 316.4 |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ indicates greater potency. Data sourced from glpbio.comtargetmol.com.

The development of specific inhibitors like this compound underscores the ongoing effort to refine cancer therapies. By targeting the fundamental machinery of cell cycle progression, these compounds offer a focused strategy to combat the uncontrolled growth characteristic of cancer. Further preclinical and clinical investigation is necessary to fully elucidate the therapeutic potential of this compound.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Abemaciclib |

| This compound |

| Palbociclib |

| Ribociclib |

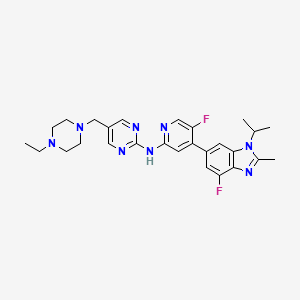

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[(4-ethylpiperazin-1-yl)methyl]-N-[5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyridin-2-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F2N8/c1-5-35-6-8-36(9-7-35)16-19-13-31-27(32-14-19)34-25-12-21(23(29)15-30-25)20-10-22(28)26-24(11-20)37(17(2)3)18(4)33-26/h10-15,17H,5-9,16H2,1-4H3,(H,30,31,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOYPFUEZDEQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(N=C2)NC3=NC=C(C(=C3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F2N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action of Cdk4/6 in 2

Fundamental Cell Cycle Arrest in G1 Phase

Cdk4/6-IN-2 induces cell cycle arrest primarily in the G1 phase, the initial growth phase of the cell cycle. dovepress.comembopress.org This arrest prevents cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting proliferation. researchgate.netmdpi.com

Cyclin D-CDK4/6-Retinoblastoma (Rb) Pathway Modulation

The progression through the G1 phase of the cell cycle is tightly controlled by the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway. frontiersin.orgresearchgate.net Cyclin D proteins, in response to extracellular growth signals, bind to and activate CDK4 and CDK6. aacrjournals.orgrevvity.com This activated complex is a key target of this compound. By inhibiting CDK4/6, this compound prevents the subsequent steps in the pathway that lead to cell cycle progression. frontiersin.orgfrontiersin.org The activity of the Cyclin D-CDK4/6 complex is crucial for overcoming the G1 restriction point, a critical checkpoint that determines a cell's commitment to division. clinmedjournals.org

Phosphorylation of Rb Protein and E2F Transcription Factor Release

A primary function of the active Cyclin D-CDK4/6 complex is the phosphorylation of the Retinoblastoma protein (Rb). aacrjournals.orgaacrjournals.org In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, effectively sequestering them and preventing them from activating the transcription of genes necessary for the S phase. nih.govaacrjournals.org When CDK4/6 phosphorylates Rb, it causes a conformational change that leads to the release of E2F. nih.govspandidos-publications.com These freed E2F transcription factors then initiate the expression of genes required for DNA replication and cell cycle advancement. clinmedjournals.orgdovepress.com this compound, by inhibiting CDK4/6, prevents the phosphorylation of Rb. revvity.comfrontiersin.org This maintains Rb in its active, hypophosphorylated state, bound to E2F, thus keeping the cell arrested in the G1 phase. researchgate.netnih.gov

| Condition | CDK4/6 Activity | Rb Phosphorylation | E2F Status | Cell Cycle Progression |

|---|---|---|---|---|

| Normal Mitogenic Signaling | Active | Phosphorylated | Released | Proceeds to S Phase |

| Presence of this compound | Inhibited | Hypophosphorylated | Sequestered by Rb | Arrested in G1 Phase |

Interplay with Upstream Oncogenic Signaling Pathways

The activity of the CDK4/6 pathway is influenced by a variety of upstream oncogenic signaling pathways. frontiersin.org this compound's efficacy can be understood in the context of its ability to counteract the pro-proliferative signals emanating from these pathways.

RAS/RAF/MEK/ERK Pathway Interactions

The RAS/RAF/MEK/ERK (also known as the MAPK) pathway is a critical signaling cascade that responds to extracellular growth factors and often harbors activating mutations in cancer. mdpi.comiiarjournals.org A key downstream effect of this pathway is the increased transcription of Cyclin D1, which in turn activates CDK4/6. mdpi.comnih.gov Therefore, in cancers driven by mutations in the RAS/RAF/MEK/ERK pathway, there is often an overabundance of the Cyclin D-CDK4/6 complex, leading to uncontrolled cell proliferation. iiarjournals.org By directly inhibiting CDK4/6, this compound can effectively block the proliferative signals originating from an overactive RAS/RAF/MEK/ERK pathway. frontiersin.orgmdpi.com

PI3K/AKT/mTOR Pathway Interactions

The PI3K/AKT/mTOR pathway is another central signaling network that governs cell growth, survival, and proliferation. spandidos-publications.comdovepress.com Activation of this pathway, often through mutations in genes like PIK3CA, leads to an increase in Cyclin D1 levels, thereby promoting CDK4/6 activity. nih.govresearchgate.net There is also evidence of a reciprocal relationship where the Cyclin D-CDK4/6 complex can stimulate mTORC1 signaling. nih.gov This creates a feedback loop that can drive tumor growth. This compound can disrupt this by inhibiting the downstream effector of this pathway, CDK4/6, leading to cell cycle arrest. spandidos-publications.comnih.gov The interplay is complex, with both pathways converging on the regulation of cell cycle machinery. frontiersin.orgresearchgate.net

Estrogen Receptor Signaling Crosstalk

In hormone receptor-positive (HR+) cancers, such as a significant subset of breast cancers, estrogen receptor (ER) signaling is a primary driver of proliferation. spandidos-publications.comdovepress.com Estrogen, upon binding to its receptor, can induce the transcription of Cyclin D1, leading to the activation of CDK4/6 and subsequent cell cycle progression. iiarjournals.orgnih.gov This makes the CDK4/6 pathway a critical downstream effector of ER signaling. nih.gov this compound's ability to inhibit CDK4/6 provides a mechanism to block the proliferative effects of estrogen signaling, even in cases where resistance to traditional endocrine therapies has developed. clinmedjournals.orgfrontiersin.org The synergistic effect of inhibiting both the ER pathway and the CDK4/6 pathway has been a successful strategy in treating HR+ breast cancer. dovepress.comnih.gov

| Upstream Pathway | Effect on Cyclin D1 | Role of this compound |

|---|---|---|

| RAS/RAF/MEK/ERK | Increases transcription | Blocks the pro-proliferative signal by inhibiting CDK4/6 |

| PI3K/AKT/mTOR | Increases levels | Disrupts the feedback loop by inhibiting CDK4/6 |

| Estrogen Receptor (ER) | Induces transcription | Inhibits the downstream proliferative effects of estrogen signaling |

Context-Dependent Effects Beyond G1 Arrest

Beyond its primary role in halting cell proliferation, this compound and other inhibitors in its class can elicit more complex and lasting cellular outcomes, including the induction of cellular senescence and direct effects on tumor cell viability.

Induction of Cellular Senescence

Prolonged exposure to CDK4/6 inhibitors can push cancer cells into a state of cellular senescence, a form of irreversible cell cycle arrest. embopress.orgresearchgate.net This senescent state is characterized by a stable growth arrest and the secretion of a specific set of bioactive molecules, known as the Senescence-Associated Secretory Phenotype (SASP). researchgate.netmdpi.com

Research indicates that the induction of senescence by CDK4/6 inhibitors is often dependent on the tumor suppressor protein p53. embopress.org Studies have shown that long-term treatment with these inhibitors leads to the activation of p53 and its downstream targets. embopress.org This can result in cells either remaining in a G0/G1-like arrested state or re-entering the S-phase with under-licensed replication origins, leading to replication stress and subsequent arrest in the G2 phase. embopress.org

Interestingly, the SASP induced by CDK4/6 inhibitors appears to be distinct from that induced by genotoxic agents. It is often enriched in p53-associated factors but lacks many of the pro-inflammatory components typically driven by the NF-κB pathway. biorxiv.org This unique secretory profile may contribute to the clearance of senescent tumor cells by the immune system. embopress.orgresearchgate.net

The induction of senescence is a key mechanism through which CDK4/6 inhibitors can lead to a durable anti-tumor response. embopress.orgresearchgate.net In preclinical models, the induction of senescence has been associated with increased infiltration of cytotoxic CD8+ T cells into the tumor microenvironment. researchgate.net

Impact on Tumor Cell Death and Regression

While the primary effect of many CDK4/6 inhibitors is cytostatic (inhibiting cell growth), some, like abemaciclib (B560072), have demonstrated the ability to induce tumor cell death and regression, rather than just cell cycle arrest. nih.govfrontiersin.org This cytotoxic effect appears to be dose-dependent and can occur even in the absence of a functional RB protein, suggesting off-target effects beyond CDK4/6. nih.govfrontiersin.org

The mechanisms underlying CDK4/6 inhibitor-induced cell death are not fully elucidated but may involve the induction of autophagy, a cellular stress response. nih.gov Some studies have also pointed to the potential for these inhibitors to enhance the immunogenicity of tumor cells, making them more susceptible to immune-mediated killing. nih.govmdpi.com For instance, treatment with CDK4/6 inhibitors has been shown to increase the presentation of tumor antigens. researchgate.net

Furthermore, the induction of senescence itself can contribute to tumor regression by triggering an anti-tumor immune response. researchgate.net The specific composition of the SASP induced by CDK4/6 inhibitors may play a crucial role in recruiting immune cells to eliminate the senescent tumor cells. embopress.org

Molecular Specificity and Potency Differences among CDK4/6 Inhibitors

While all approved CDK4/6 inhibitors target the same core enzymes, they exhibit notable differences in their molecular structures, potency, and selectivity, which can translate into distinct biological effects and clinical profiles. sabcsmeetingnews.orgnih.gov

This compound is a potent inhibitor of both CDK4 and CDK6, with reported IC50 values of 2.7 nM and 16 nM, respectively. targetmol.com This positions it as a highly effective inhibitor of its target kinases. For comparison, other well-known CDK4/6 inhibitors also display potent but varied activity.

| Inhibitor | CDK4 IC50 (nM) | CDK6 IC50 (nM) | Structural Scaffold |

| This compound | 2.7 targetmol.com | 16 targetmol.com | Not specified |

| Palbociclib (B1678290) | 11 mdpi.com | 16 mdpi.com | Pyrido[2,3-d]pyrimidin-7-one frontiersin.org |

| Ribociclib (B560063) | 10 mdpi.com | 39 mdpi.com | Pyrido[2,3-d]pyrimidin-7-one frontiersin.org |

| Abemaciclib | 2 mdpi.com | 10 mdpi.com | 2-anilino-2,4-pyrimidine-[5-benzimidazole] frontiersin.org |

As the table illustrates, abemaciclib is the most potent inhibitor of CDK4, with an IC50 of 2 nM, and is notably more potent against CDK4 than CDK6. mdpi.comnih.gov Palbociclib exhibits similar potency against both CDK4 and CDK6. mdpi.com Ribociclib is more potent against CDK4 than CDK6. mdpi.com

These differences in potency and selectivity can have significant biological consequences. For instance, abemaciclib's greater potency against CDK4, which is considered more critical for breast tumorigenesis, may contribute to its distinct clinical activity. nih.gov Furthermore, at higher concentrations, abemaciclib has been shown to inhibit other kinases, including CDK1, CDK2, and CDK9, which may explain its ability to induce cell death even in RB-deficient cells, a feature not observed with palbociclib or ribociclib at all dose levels. nih.govfrontiersin.org

The structural differences between these inhibitors also play a role. Palbociclib and ribociclib share a similar pyrido[2,3-d]pyrimidin-7-one scaffold, while abemaciclib is based on a 2-anilino-2,4-pyrimidine-[5-benzimidazole] structure. frontiersin.orgoup.com These structural variations influence their binding to the ATP pocket of the kinases and contribute to their unique selectivity profiles. mdpi.comnih.gov

Preclinical Research on Cdk4/6 in 2

In Vitro Studies on Cancer Cell Lines

In vitro research, which is conducted in a controlled environment outside of a living organism, such as a test tube or petri dish, has been instrumental in characterizing the preclinical profile of Cdk4/6-IN-2 and other CDK4/6 inhibitors. These studies typically utilize cancer cell lines, which are cells that have been adapted to grow continuously in a laboratory setting.

Studies have consistently demonstrated that CDK4/6 inhibitors can effectively inhibit the growth of various cancer cell lines. medicaljournalssweden.se For instance, the CDK4/6 inhibitor abemaciclib (B560072) has been shown to decrease the proliferation of breast cancer cells. medicaljournalssweden.se Similarly, palbociclib (B1678290) has been observed to inhibit the growth of breast, colon, and lung carcinoma cells in a cytostatic manner, meaning it stops the cells from dividing. medicaljournalssweden.se

The sensitivity of cancer cell lines to CDK4/6 inhibitors can vary. For example, in a panel of 44 breast cancer cell lines, those that were estrogen receptor-positive (ER+)/HER2-negative and those with HER2 amplification showed the highest sensitivity to abemaciclib. medicaljournalssweden.se This suggests that the genetic and molecular characteristics of the cancer cells can influence their response to these inhibitors.

Interactive Table: Growth Inhibition of Cancer Cell Lines by CDK4/6 Inhibitors

| Cell Line Type | Inhibitor | Observed Effect |

|---|---|---|

| Breast Cancer | Abemaciclib | Decreased proliferation medicaljournalssweden.se |

| Breast, Colon, Lung Carcinoma | Palbociclib | Growth inhibition medicaljournalssweden.se |

| ER+/HER2- Breast Cancer | Abemaciclib | High sensitivity medicaljournalssweden.se |

A key mechanism by which CDK4/6 inhibitors exert their anti-cancer effects is by inducing cell cycle arrest, primarily at the G1 checkpoint. researchgate.netub.edu The cell cycle is composed of several phases, and the G1 phase is a critical period of growth before the cell commits to DNA replication (S phase). ub.edu By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the retinoblastoma protein (pRb), a key step for progression from G1 to S phase. ub.edu

Treatment with CDK4/6 inhibitors leads to an accumulation of cells in the G1 phase. nih.govnih.gov For example, studies with the CDK4/6 inhibitor LEE011 (ribociclib) in neuroblastoma cell lines showed a dose-dependent increase in the proportion of cells in the G0/G1 phase. nih.gov This G1 arrest was significant in sensitive cell lines, while resistant lines only arrested at much higher concentrations. nih.gov Similarly, palbociclib has been shown to cause 95% of treated breast, colon, and lung carcinoma cells to arrest in the G1 phase. medicaljournalssweden.se This reversible G1 arrest can become more permanent with prolonged exposure to the drug. nih.gov

The effects of this compound and other CDK4/6 inhibitors extend to the modulation of various molecular signaling pathways that are crucial for cancer cell growth and survival. A primary target is the retinoblastoma protein (pRb). nih.gov In its active, hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. nih.gov CDK4/6 inhibitors block the phosphorylation of pRb, thereby maintaining its tumor-suppressive function. nih.gov

Beyond the core cell cycle machinery, CDK4/6 inhibitors can also impact other critical signaling pathways. For instance, combining palbociclib with pyrotinib (B611990) in HER2+ breast cancer models led to a significant decrease in phosphorylated AKT (pAKT). frontiersin.org The PI3K/AKT/mTOR pathway is a key driver of cell growth and survival, and its inhibition can contribute to the anti-tumor effects of CDK4/6 inhibitors. frontiersin.org Furthermore, studies have shown that CDK4/6 inhibition can lead to the downregulation of downstream targets of the mTOR pathway, such as phosphorylated S6 ribosomal protein (p-S6). ashpublications.org

Interactive Table: Molecular Pathway Modulation by CDK4/6 Inhibitors

| Pathway Component | Inhibitor | Effect | Cancer Type |

|---|---|---|---|

| pRb | Palbociclib, Abemaciclib | Inhibition of phosphorylation medicaljournalssweden.senih.gov | Breast Cancer |

| pAKT | Palbociclib (in combination) | Decreased phosphorylation frontiersin.org | HER2+ Breast Cancer |

In Vivo Studies Using Animal Models (Xenografts, Patient-Derived Xenografts)

In vivo studies, which are conducted in living organisms, are essential for evaluating the efficacy of potential cancer therapies in a more complex biological system. Animal models, such as xenografts, where human cancer cells are implanted into immunodeficient mice, and patient-derived xenografts (PDXs), which involve implanting tumor tissue from a patient, are widely used. biorxiv.org

Preclinical studies in animal models have consistently shown that CDK4/6 inhibitors can effectively control tumor growth. biorxiv.org For example, palbociclib has demonstrated the ability to reduce tumor size in a subcutaneous mouse model of chemo-naïve mesothelioma cells. biorxiv.org In multiple myeloma xenograft models, the combination of an ERK1/2 inhibitor and a CDK4/6 inhibitor resulted in a significant decrease in tumor burden. ashpublications.org

The efficacy of these inhibitors is often linked to the molecular characteristics of the tumor. For instance, in liposarcoma xenografts, the CDK4/6 inhibitor LEE011 significantly decreased tumor growth. aacrjournals.org Similarly, in HER2-amplified breast cancer xenografts, the combination of abemaciclib, trastuzumab, and tamoxifen (B1202) was highly effective in controlling tumor growth. aacrjournals.org

In some instances, treatment with CDK4/6 inhibitors can lead to not just the stabilization of tumor growth but also to tumor regression, meaning a reduction in the size of the tumor. nih.gov The CDK4/6 inhibitor abemaciclib has been shown to cause regression of bulky tumors in a transgenic mouse model of mammary carcinoma. nih.govresearchgate.net Similarly, in xenograft models of solid tumors, the second-generation CDK inhibitor dinaciclib (B612106) demonstrated significant tumor regression. medicaljournalssweden.se

The combination of CDK4/6 inhibitors with other targeted therapies can enhance their ability to induce tumor regression. For example, in HER2+ breast cancer models, the combination of abemaciclib with trastuzumab led to significant tumor regression. frontiersin.org It is important to note that tumor regression may be followed by regrowth upon withdrawal of the drug. medicaljournalssweden.se

Evaluation of Survival Outcomes

The following table summarizes the survival outcomes from these preclinical studies.

| Cancer Model | CDK4/6 Inhibitor | Combination Agent(s) | Survival Outcome |

| Malignant Pleural Mesothelioma | Palbociclib | - | Prolonged overall survival researchgate.net |

| Brain Metastasis | Abemaciclib | Anti-PD-1 | Increased median survival (44 days vs. 29 days for control) aacrjournals.org |

| Small Cell Lung Cancer | Trilaciclib | Chemotherapy/ICI | Enhanced overall survival bmj.com |

| HER2+ Breast Cancer Brain Metastasis | PRT3645 | Tucatinib (B611992) | Significantly enhanced median survival preludetx.com |

Efficacy in Specific Cancer Types in Preclinical Models

Preclinical research has firmly established the rationale for using CDK4/6 inhibitors in hormone receptor-positive (HR+) breast cancer. nih.govtheoncologynurse.comjhoponline.com The cyclin D-CDK4/6-retinoblastoma (Rb) pathway is frequently dysregulated in this subtype, making it a prime therapeutic target. nih.govclinmedjournals.org Studies have shown that HR+ breast cancers with high levels of estrogen receptor (ER), cyclin D1, and Rb, coupled with low p16 levels, exhibit heightened sensitivity to CDK4/6 inhibitors. nih.gov

In vitro experiments demonstrated that the CDK4 inhibitor palbociclib could reduce the growth of fulvestrant-resistant ER+ cell lines and inhibit tumor growth in mouse models with ER+ breast cancer. mdpi.com Preclinical data also indicate that CDK4/6 inhibitors can overcome resistance to endocrine therapies. nih.gov For instance, the combination of CDK4/6 inhibitors with endocrine therapy has shown significant efficacy. tandfonline.comtandfonline.com Furthermore, preclinical studies suggest that even after developing resistance to CDK4/6 inhibitors, HR+ breast cancers may remain sensitive to inhibitors of the PI3K axis. tandfonline.com

The efficacy of these inhibitors is linked to their ability to induce G1 cell cycle arrest and senescence. clinmedjournals.orgnih.gov Abemaciclib, a selective CDK4/6 inhibitor, has demonstrated the ability to inhibit the phosphorylation of Rb, leading to G1 arrest and a halt in cellular proliferation in preclinical models. clinmedjournals.org

The table below highlights key preclinical findings for CDK4/6 inhibitors in HR-positive breast cancer.

| CDK4/6 Inhibitor | Preclinical Model | Key Findings |

| Palbociclib | Fulvestrant-resistant ER+ cell lines, ER+ breast cancer mouse model | Reduced tumor cell growth. mdpi.com |

| Abemaciclib | HR+ breast cancer models | Inhibited Rb phosphorylation, caused G1 arrest, and inhibited cellular proliferation. clinmedjournals.org |

| General CDK4/6 Inhibitors | HR+ breast cancer models | Effective in combination with endocrine therapies; can overcome endocrine resistance. nih.govtandfonline.com |

Preclinical evidence supports the use of CDK4/6 inhibitors in HER2-positive breast cancer, particularly in overcoming resistance to standard HER2-targeted therapies. ecancer.orgnih.gov Studies have shown that the cyclin D1-CDK4 pathway can mediate resistance to anti-HER2 treatments. nih.gov Targeting this pathway with a CDK4/6 inhibitor like abemaciclib has been shown to re-sensitize resistant tumor cells to anti-HER2 therapy. nih.gov

In preclinical models, the combination of CDK4/6 inhibitors with HER2-targeted agents has demonstrated synergistic effects. ecancer.orgmdpi.comfrontiersin.org For example, combining abemaciclib with a HER2-blocking drug was more effective at stopping tumor growth in mouse models than either drug used alone. ecancer.org Similarly, the combination of palbociclib with the HER2-targeted drug pyrotinib showed high synergy and greater antitumor activity than either agent individually. frontiersin.org This combination led to a significant decrease in the activation of pAKT and pHER3, inducing G0-G1 arrest and increasing apoptosis without a notable rise in toxicity. frontiersin.org

Furthermore, preclinical studies have explored combinations with other targeted therapies. The brain-penetrant CDK4/6 inhibitor PRT3645, when combined with the HER2 inhibitor tucatinib, was highly effective in a HER2-positive orthotopic human breast cancer brain metastasis model. preludetx.com The rationale for testing CDK4/6 inhibition in HR-positive/HER2-positive disease is partly based on preclinical data showing that CDK4/6 is downstream of several resistance mechanisms for HER2-targeted therapy and can reverse resistance to trastuzumab in cell lines and xenograft models. onclive.com

The following table summarizes key preclinical findings for CDK4/6 inhibitors in HER2-positive breast cancer.

| CDK4/6 Inhibitor | Combination Agent | Preclinical Model | Key Findings |

| Abemaciclib | HER2-blocking drug | Mouse models | More effective in halting tumor growth than either drug alone; re-sensitized resistant cells. nih.govecancer.org |

| Palbociclib | Pyrotinib | HER2+ breast cancer models | Highly synergistic antitumor activity; induced G0-G1 arrest and apoptosis. frontiersin.org |

| PRT3645 | Tucatinib | HER2+ orthotopic human breast cancer brain metastasis model | Highly efficacious combination. preludetx.com |

| General CDK4/6 Inhibitors | Trastuzumab | Cell lines and xenograft models | Can reverse resistance to trastuzumab. onclive.com |

The application of CDK4/6 inhibitors in triple-negative breast cancer (TNBC) is an area of active preclinical investigation. researchgate.netnih.gov While TNBC is generally considered a poor candidate for CDK inhibition due to the frequent loss of the Rb protein, certain subtypes show sensitivity. onclive.commedizinonline.com Preclinical studies have indicated that TNBCs express CDK4/6, and their growth can be inhibited by CDK4/6 inhibitors. nih.gov

Specifically, preclinical data suggest that androgen receptor (AR)-positive TNBC is the subtype most sensitive to CDK4/6 inhibition. onclive.com The efficacy in these models appears to be related to AR expression, and combining CDK4/6 inhibitors with antiandrogens has been shown to effectively inhibit tumor growth. onclive.com

Furthermore, preclinical studies have explored the potential of combining CDK4/6 inhibitors with other agents. Synergistic effects have been suggested when CDK4/6 inhibitors are combined with PI3K-mTOR inhibitors or anti-EGFR agents. onclive.com Preclinical research also indicates that these inhibitors may enhance the efficacy of chemotherapy, which is a standard treatment for TNBC. dovepress.com

The table below outlines key preclinical findings for CDK4/6 inhibitors in triple-negative breast cancer.

| CDK4/6 Inhibitor | Combination Agent | Preclinical Model | Key Findings |

| General CDK4/6 Inhibitors | Antiandrogens | AR-positive TNBC models | Effective inhibition of tumor growth. onclive.com |

| General CDK4/6 Inhibitors | PI3K-mTOR inhibitors, anti-EGFR agents | TNBC models | Potential for synergistic effects. onclive.com |

| General CDK4/6 Inhibitors | Chemotherapy | TNBC models | May improve the efficacy of chemotherapy. dovepress.com |

Preclinical research has highlighted the potential of CDK4/6 inhibitors in treating lung cancer, particularly non-small cell lung cancer (NSCLC) and its subtypes. nih.govfrontiersin.org Dysregulation of the CDK-cyclin-RB pathway is common in over 90% of lung cancers, making CDK4/6 a key therapeutic target. frontiersin.org

In KRAS-mutant NSCLC, preclinical evidence suggests a lethal interaction between KRAS oncogenes and CDK4 inhibition. onclive.com In mouse models, KRAS-driven lung cancer shows a high dependency on CDK4. aacrjournals.org Preclinical studies have demonstrated that combining CDK4/6 inhibitors with inhibitors of the MAPK cascade (like MEK and ERK inhibitors) can synergistically prevent G1 progression in KRAS-mutant NSCLC. nih.gov For instance, the combination of palbociclib and the MEK inhibitor selumetinib (B1684332) has proven effective in preclinical models of Ras-driven NSCLC. nih.gov Similarly, combining CDK4/6 inhibitors with PI3Kα inhibitors has shown synergistic activity against KRAS-mutant NSCLC. nih.gov

Beyond KRAS-mutant NSCLC, the novel CDK4/6 inhibitor GLR2007 demonstrated significant tumor growth inhibition in lung cancer xenograft models. esmo.org Furthermore, abemaciclib has been shown to enhance the radiosensitivity of NSCLC in both in vitro and in vivo models. aacrjournals.org Preclinical research also indicates that combining CDK4/6 inhibitors with anti-PD-L1 antibodies can promote tumor regression and improve survival in mouse tumor models by enhancing the immune response. nih.govfrontiersin.org

The table below summarizes key preclinical findings for CDK4/6 inhibitors in lung cancer.

| CDK4/6 Inhibitor | Combination Agent | Cancer Subtype | Key Findings |

| Abemaciclib | - | NSCLC | Enhances radiosensitivity. aacrjournals.org |

| Palbociclib | Selumetinib (MEK inhibitor) | Ras-driven NSCLC | Effective combination therapy. nih.gov |

| Palbociclib | CYH33 (PI3Kα inhibitor) | KRAS-mutant NSCLC | Synergistic activity. nih.gov |

| GLR2007 | - | Lung cancer xenografts | Significant tumor growth inhibition. esmo.org |

| General CDK4/6 Inhibitors | Anti-PD-L1 antibodies | Lung cancer mouse models | Promoted tumor regression and improved survival. nih.govfrontiersin.org |

Preclinical studies have identified CDK4/6 inhibitors as a promising therapeutic strategy for glioblastoma (GBM), a highly aggressive brain tumor. grantome.com The CDK4/6 pathway is frequently dysregulated in GBM, often due to the homozygous deletion of the INK4 locus. grantome.comoup.com

The investigational CDK4/6 inhibitor GLR2007 has shown significant anti-tumor efficacy in GBM xenograft models. oup.comfrontiersin.org In an orthotopic GBM xenograft model, GLR2007 induced 95.9% tumor growth inhibition compared to the vehicle control. frontiersin.org Notably, preclinical studies suggest that GLR2007 has the potential for improved blood-brain barrier (BBB) penetration, a critical factor for treating brain tumors. oup.comfrontiersin.org In rat models, the total levels of radiolabeled GLR2007 in the brain were found to be higher than in plasma. frontiersin.org

Preclinical evaluations have shown that GLR2007 exhibits numerically greater anti-tumor efficacy than the approved CDK4/6 inhibitors palbociclib and abemaciclib in GBM xenograft models. oup.com The promising preclinical activity of GLR2007 in both in vitro and in vivo models supports its clinical evaluation for glioblastoma and other solid tumors. esmo.org

The table below highlights key preclinical findings for CDK4/6 inhibitors in glioblastoma.

Melanoma

Preclinical studies have demonstrated the potential of CDK4/6 inhibitors in treating melanoma. mdpi.com The dysregulation of the CDK4/6 pathway is a frequent event in melanoma, particularly in tumors with intact retinoblastoma (RB) protein. mdpi.com Acral melanomas, for instance, often exhibit copy number gains in CCND1 and CDK4, and the loss of CDKN2A. mdpi.com In preclinical models, CDK4/6 inhibitors have been shown to effectively induce cell cycle arrest in melanoma cells. mdpi.com

Research has also explored the use of CDK4/6 inhibitors as a monotherapy or in combination with MEK inhibitors in cases of acquired resistance to BRAF inhibitors. mdpi.com One study identified that the combination of a CDK4/6 inhibitor with a MEK inhibitor could overcome this resistance, offering a promising approach for patients with metastatic melanoma who are refractory to BRAF/MEK inhibitor therapy. ajmc.com Another study found that a CDK4/6 inhibitor could induce senescence in vemurafenib-resistant melanoma cell lines both in vitro and in vivo. mdpi.com Furthermore, CDK4/6 inhibition has been found to sensitize malignant melanoma cells to T-cell mediated killing by reversing an immunotherapy-resistant cell state. oup.com

Table 1: Preclinical Studies of CDK4/6 Inhibitors in Melanoma

| Study Focus | Key Findings | Reference |

|---|---|---|

| CDK4/6 Pathway Dysregulation | Frequent in melanoma, especially with intact RB protein. Acral melanomas show CCND1 and CDK4 gains and CDKN2A loss. | mdpi.com |

| BRAF/MEK Inhibitor Resistance | Combination with MEK inhibitors overcomes acquired resistance to BRAF/MEK inhibitors. | ajmc.com |

| Vemurafenib Resistance | Induces senescence in vemurafenib-resistant melanoma cell lines. | mdpi.com |

| Immunotherapy Resistance | Sensitizes melanoma cells to T-cell mediated killing. | oup.com |

Colorectal Cancer

In preclinical models of colorectal cancer (CRC), CDK4/6 inhibitors have shown promise, particularly in combination with other targeted therapies. mdpi.com While monotherapy with the CDK4/6 inhibitor ribociclib (B560063) has demonstrated limited efficacy, combining it with the PI3K inhibitor alpelisib (B612111) has shown synergistic anti-proliferative effects across various CRC cell lines, irrespective of their PIK3CA or KRAS mutational status. mdpi.com This combination led to a significant reduction in tumor growth in xenograft models. mdpi.com

Similarly, the combination of the CDK4/6 inhibitor palbociclib with the PI3K/mTOR dual inhibitor gedatolisib (B612122) also demonstrated synergistic anti-proliferative effects in both wild-type and mutated CRC cell lines. nih.gov This suggests that dual inhibition of the CDK4/6 and PI3K pathways could be a viable therapeutic strategy for CRC. mdpi.comnih.gov Furthermore, studies have shown that CDK4/6 inhibition can overcome hypoxia-induced resistance in colon cancer cell lines. researchgate.net

Table 2: Preclinical Combination Studies of CDK4/6 Inhibitors in Colorectal Cancer

| CDK4/6 Inhibitor | Combination Agent | Key Findings | Reference |

|---|---|---|---|

| Ribociclib | Alpelisib (PI3K inhibitor) | Synergistic anti-proliferative effect, significant tumor growth reduction in xenografts. | mdpi.com |

| Palbociclib | Gedatolisib (PI3K/mTOR inhibitor) | Synergistic anti-proliferative effects in wild-type and mutated cell lines. | nih.gov |

| Palbociclib | Irinotecan | Synergistic effect in promoting cell death under hypoxic conditions. | researchgate.net |

Ovarian Cancer

The CDK4/6 pathway is a compelling therapeutic target in ovarian cancer due to the high percentage of p16 deletions or downregulation and increased mRNA expression of CDK4 and CDK6 observed in this cancer type. jci.org Preclinical studies have indicated that CDK4/6 inhibitors can delay the growth of ovarian cancer cells by inducing a pseudo-senescent state. oncotarget.com

Interestingly, the timing of administration appears crucial when combining CDK4/6 inhibitors with other agents. Preclinical research on the CDK4/6 inhibitor ribociclib in ovarian cancer revealed synergistic effects when combined with cisplatin (B142131), leading to increased cancer cell death. jci.org This synergy was observed when ribociclib was administered concurrently with or immediately after cisplatin, which enhanced DNA damage and prolonged cell cycle arrest. jci.org Furthermore, using ribociclib as a maintenance therapy after platinum-based treatment delayed cancer cell recovery and growth in both in vitro and in vivo models. jci.org

Table 3: Preclinical Findings of CDK4/6 Inhibitors in Ovarian Cancer

| Study Focus | Key Findings | Reference |

|---|---|---|

| Pathway Rationale | High frequency of p16 deletions/downregulation and increased CDK4/6 mRNA expression. | jci.org |

| Growth Inhibition | Delays ovarian cancer cell growth by inducing a pseudo-senescent state. | oncotarget.com |

| Combination with Cisplatin | Synergistic effect, increased cell death, enhanced DNA damage, and prolonged cell cycle arrest. | jci.org |

| Maintenance Therapy | Delayed cancer cell recovery and growth after platinum-based treatment. | jci.org |

Mantle Cell Lymphoma

Mantle cell lymphoma (MCL) is characterized by the aberrant expression of cyclin D1, which drives cell cycle progression through its interaction with CDK4 and CDK6. aacrjournals.orgamegroups.org This makes the CDK4/6 pathway a rational therapeutic target in MCL. amegroups.org Preclinical and clinical studies have explored the use of CDK4/6 inhibitors in this malignancy.

Dual targeting of CDK4/6 and the anti-apoptotic protein BCL-2 has emerged as a promising strategy. A preclinical study combining the CDK4/6 inhibitor abemaciclib with the BCL-2 inhibitor venetoclax (B612062) demonstrated synergistic anti-tumor activity and efficacy in a relapsed/refractory MCL animal model. ashpublications.org This combination was proposed as a promising therapeutic strategy for aggressive, relapsed/refractory MCL. ashpublications.org

Table 4: Preclinical Research on CDK4/6 Inhibition in Mantle Cell Lymphoma

| Study Focus | Key Findings | Reference |

|---|---|---|

| Therapeutic Rationale | Aberrant cyclin D1 expression drives cell cycle progression via CDK4/6. | aacrjournals.orgamegroups.org |

| Combination Therapy | Dual targeting of CDK4/6 (abemaciclib) and BCL-2 (venetoclax) shows synergistic anti-tumor activity in animal models. | ashpublications.org |

Malignant Pleural Mesothelioma

In preclinical models of malignant pleural mesothelioma (MPM), CDK4/6 inhibitors have demonstrated significant antitumor activity. nih.govnih.govbiorxiv.org Treatment with these inhibitors led to a significant decrease in cell proliferation in all evaluated MPM cell models. nih.govbiorxiv.org This effect was primarily attributed to the induction of G1 cell cycle arrest and an increase in cell senescence. nih.govnih.govbiorxiv.org

Table 5: Preclinical Efficacy of CDK4/6 Inhibitors in Malignant Pleural Mesothelioma

| Model | Key Findings | Reference |

|---|---|---|

| In Vitro (MPM cell lines) | Decreased cell proliferation, G1 cell cycle arrest, induced senescence. | nih.govnih.govbiorxiv.org |

| In Vivo (Xenograft models) | Reduced tumor growth and prolonged overall survival. | nih.govbiorxiv.org |

| Molecular Effects | Increased expression of interferon signaling and tumor antigen presentation genes. | nih.govnih.gov |

Neuroblastoma

Preclinical research has identified CDK4/6 inhibition as a promising therapeutic strategy for neuroblastoma. A majority of neuroblastoma models have shown sensitivity to CDK4/6 inhibitors, with the primary mechanism being the induction of cytostasis (G1 arrest) and cellular senescence. nih.gov Pharmacologic inhibition of CDK4/6 has been shown to significantly impair the growth of a majority of neuroblastoma cell lines tested. nih.govresearchgate.net

In vivo studies using neuroblastoma cell-line derived xenografts demonstrated that treatment with a CDK4/6 inhibitor resulted in tumor growth delay. nih.gov Furthermore, CDK4/6 inhibitors have been observed to enhance retinoic acid-induced differentiation in both adherent neuroblastoma cell lines and 3D tumor spheroids, suggesting a potential class effect. wellcomeopenresearch.orgresearchgate.net Combination strategies are also being explored, with the combination of a MEK inhibitor and a CDK4/6 inhibitor showing synergistic G1 arrest in vitro and improved activity in neuroblastoma xenograft models. aacrjournals.org

Table 6: Preclinical Studies of CDK4/6 Inhibitors in Neuroblastoma

| Study Focus | Key Findings | Reference |

|---|---|---|

| In Vitro Growth | Significantly impaired growth in a majority of neuroblastoma cell lines through G1 arrest and senescence. | nih.govresearchgate.net |

| In Vivo Efficacy | Demonstrated tumor growth delay in xenograft models. | nih.gov |

| Differentiation | Enhanced retinoic acid-induced differentiation in 2D and 3D culture models. | wellcomeopenresearch.orgresearchgate.net |

| Combination Therapy | Synergistic G1 arrest and improved activity in xenografts when combined with a MEK inhibitor. | aacrjournals.org |

Other Solid Tumors and Hematologic Malignancies

Preclinical studies have indicated that CDK4/6 inhibitors are active against a broad spectrum of solid tumors beyond those previously detailed, including liposarcoma, rhabdomyosarcoma, non-small cell lung cancer, glioblastoma multiforme, and esophageal cancer. frontiersin.org In hematologic malignancies, the aberrant expression of cyclin-dependent kinases makes CDK inhibitors a promising therapeutic avenue. nih.gov Specifically, CDK6 is a direct target of MLL fusion proteins often seen in acute leukemia, contributing to leukemogenesis. nih.gov

Studies in mouse models have suggested the potential benefit of inhibiting CDK4/6 kinases in various hematopoietic tumors. ashpublications.org In BCR-ABL–transformed hematopoietic cells, the cooperation of CDK4 and CDK6 has been observed in tumor development. ashpublications.org The high frequency of abnormalities in the retinoblastoma pathway further supports the application of CDK inhibitors in hematopoietic neoplasms. nih.gov

Preclinical Evaluation of Combination Therapies

Preclinical research has demonstrated that combining this compound with other targeted and conventional therapies can yield synergistic anti-tumor effects across various cancer models. mdpi.comamegroups.orgnih.gov These studies provide a strong rationale for the clinical evaluation of these combination strategies. The following sections detail the preclinical findings of this compound in combination with several classes of anti-cancer agents.

Synergy with Endocrine Therapy

The combination of CDK4/6 inhibitors with endocrine therapy has shown significant promise in preclinical models of hormone receptor-positive (HR+) breast cancer. nih.govub.edu This synergistic relationship is based on the interplay between the cell cycle machinery and estrogen receptor (ER) signaling pathways.

Preclinical studies have consistently demonstrated that the addition of a CDK4/6 inhibitor to endocrine agents, such as fulvestrant (B1683766) or tamoxifen, leads to enhanced suppression of cancer cell proliferation and can delay the onset of resistance. mdpi.comfrontiersin.org In ER-positive breast cancer models, the combination of CDK4/6 inhibition and an estrogen receptor antagonist has proven effective. mdpi.com Specifically, the combination of a CDK4/6 inhibitor with fulvestrant has shown to be a favorable option in preclinical studies for postmenopausal HR+/HER2- breast cancer. amegroups.org Preclinical evidence also supports the potential of combining CDK4/6 inhibitors with other endocrine therapies, like oral selective estrogen receptor degraders (SERDs) and selective estrogen receptor modulators (SERMs), particularly in the context of ESR1 mutations which can confer resistance to standard endocrine treatments. onclive.com

Preclinical Findings on this compound with Endocrine Therapy

| Combination Agent | Cancer Model | Key Findings |

| Fulvestrant | HR+/HER2- Breast Cancer | Enhanced suppression of proliferation, delayed resistance. mdpi.comamegroups.org |

| Tamoxifen | ER+ Breast Cancer | Synergistic inhibition of cell growth. nih.gov |

| Oral SERDs | ESR1-mutant HR+ Breast Cancer | Potential to overcome resistance to fulvestrant. onclive.com |

Synergy with Anti-HER2 Targeted Therapies (e.g., Trastuzumab, Pyrotinib, Tucatinib, Neratinib (B1684480), Afatinib)

Preclinical evidence strongly supports the combination of CDK4/6 inhibitors with anti-HER2 therapies for the treatment of HER2-positive (HER2+) breast cancer. nih.govresearchgate.net This is based on the understanding that HER2 signaling can drive cell cycle progression through the activation of the cyclin D1:CDK4/6 pathway. aacrjournals.org

Studies have shown that combining a CDK4/6 inhibitor with anti-HER2 agents can restore sensitivity in resistant tumors and lead to a more potent anti-proliferative effect. researchgate.netfrontiersin.org For instance, preclinical models have demonstrated a synergistic effect between CDK4/6 inhibitors and trastuzumab in HER2-amplified breast cancer cell lines. nih.govresearchgate.net The combination of a CDK4/6 inhibitor with trastuzumab and fulvestrant has also shown significant efficacy in preclinical models of HR+/HER2+ breast cancer. frontiersin.org

Furthermore, the combination of CDK4/6 inhibitors with small molecule tyrosine kinase inhibitors (TKIs) targeting HER2 has yielded promising preclinical results. The combination of palbociclib and pyrotinib demonstrated high synergy and greater antitumor activity than either drug alone in HER2+ breast cancer models. nih.govspandidos-publications.com Similarly, tucatinib combined with a CDK4/6 inhibitor increased cell inhibition sensitivity compared to single agents. nih.gov Preclinical trials have also confirmed the benefits of combining neratinib and afatinib (B358) with a CDK4/6 inhibitor, showing an additive relationship in inhibiting proliferation across various HER2-positive models. nih.govoup.com

Preclinical Findings on this compound with Anti-HER2 Therapies

| Combination Agent | Cancer Model | Key Findings |

| Trastuzumab | HER2+ Breast Cancer | Synergistic inhibition of proliferation, overcomes resistance. nih.govresearchgate.net |

| Pyrotinib | HER2+ Breast Cancer | Highly synergistic, increased apoptosis, G0-G1 arrest. nih.govspandidos-publications.com |

| Tucatinib | HER2+ Breast Cancer | Increased sensitivity to cell inhibition. nih.gov |

| Neratinib | HER2+ Breast Cancer, Patient-Derived Xenografts | Enhanced anti-tumor efficacy, tumor volume reduction. nih.govoup.com |

| Afatinib | HER2+ Breast Cancer | Additive inhibition of proliferation. nih.govoup.com |

Synergy with PI3K/AKT/mTOR Pathway Inhibitors (e.g., Alpelisib, Everolimus (B549166), Gedatolisib)

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation. Preclinical studies have provided a strong rationale for the dual targeting of the CDK4/6 and PI3K/AKT/mTOR pathways. mdpi.com

Active CDK4/6-Rb signaling has been shown to confer resistance to PI3K pathway inhibitors, and conversely, activation of the PI3K pathway can lead to resistance to CDK4/6 inhibitors. mdpi.com This reciprocal relationship suggests that a combined blockade could overcome monotherapy resistance. Preclinical studies in various cancer models, including breast and colorectal cancer, have demonstrated that the combination of a CDK4/6 inhibitor with a PI3K or mTOR inhibitor can lead to synergistic anti-proliferative effects. mdpi.commdpi.com

For example, the combination of the PI3K inhibitor alpelisib with a CDK4/6 inhibitor has shown synergistic effects in colorectal cancer models. mdpi.com Similarly, preclinical data have indicated that the combination of the dual PI3K/mTOR inhibitor gedatolisib with a CDK4/6 inhibitor and fulvestrant had superior activity compared to single agents or dual combinations in a breast cancer xenograft model. jhoponline.comnih.govnih.gov The combination of a CDK4/6 inhibitor with the mTOR inhibitor everolimus is also being explored in preclinical studies. olema.comolema.comolema.com

Preclinical Findings on this compound with PI3K/AKT/mTOR Pathway Inhibitors

| Combination Agent | Cancer Model | Key Findings |

| Alpelisib | Colorectal Cancer, Breast Cancer | Synergistic anti-proliferative effects. mdpi.comolema.com |

| Everolimus | Breast Cancer | Enhanced tumor suppression when combined with palazestrant (B10860972) and a CDK4/6 inhibitor. olema.comolema.com |

| Gedatolisib | Colorectal Cancer, Breast Cancer | Synergistic anti-proliferative effects in all tested cell lines. nih.govnih.gov |

Synergy with MAPK Pathway Inhibitors (e.g., Trametinib, Ulixertinib)

The mitogen-activated protein kinase (MAPK) pathway, which includes RAS, RAF, MEK, and ERK, is a key signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common driver of many cancers. Preclinical studies have shown that combining CDK4/6 inhibitors with MAPK pathway inhibitors can result in synergistic anti-tumor effects. mdpi.comresearchgate.net

The rationale for this combination lies in the fact that inhibiting the RAS/MAPK pathway can reduce cyclin D1 levels, thereby indirectly suppressing CDK4/6 activity, while CDK4/6 inhibitors directly block the cyclin D-CDK4/6 complexes. This dual inhibition can lead to enhanced cell cycle arrest and suppression of compensatory signaling pathways. mdpi.com

Preclinical evidence supports the combination of CDK4/6 inhibitors with MEK inhibitors, such as trametinib, in various cancer models, including neuroblastoma and pancreatic cancer. aacrjournals.orgresearchgate.net These studies have shown that the combination leads to synergistic or additive inhibition of cellular growth. The combination of a CDK4/6 inhibitor with an ERK1/2 inhibitor like ulixertinib (B1684335) is also an area of active preclinical investigation, with the aim of achieving a more complete blockade of the MAPK pathway.

Preclinical Findings on this compound with MAPK Pathway Inhibitors

| Combination Agent | Cancer Model | Key Findings |

| Trametinib | Neuroblastoma | Synergistic or additive cellular growth inhibition. aacrjournals.orgresearchgate.net |

| Ulixertinib | Various Cancers | Under investigation for synergistic effects. |

Synergy with PARP and WEE1 Inhibitors

The combination of CDK4/6 inhibitors with inhibitors of other key cell cycle and DNA damage response proteins, such as PARP and WEE1, is an emerging area of preclinical research. amegroups.org The goal of these combinations is to exploit synthetic lethality, where the inhibition of two separate pathways leads to cell death, while inhibition of either pathway alone is not sufficient.

Preclinical studies are exploring the potential synergy between CDK4/6 inhibitors and PARP inhibitors. The rationale is that by arresting cells in the G1 phase with a CDK4/6 inhibitor, the reliance on other cell cycle checkpoints and DNA repair mechanisms, which can be targeted by PARP inhibitors, may be increased.

Similarly, the combination of CDK4/6 inhibitors with WEE1 inhibitors is being investigated. WEE1 is a kinase that regulates the G2/M checkpoint. Inhibiting both the G1/S transition with a CDK4/6 inhibitor and the G2/M checkpoint with a WEE1 inhibitor could lead to a more comprehensive cell cycle blockade and enhanced anti-tumor activity.

Synergy with Radiotherapy

Preclinical studies have suggested that CDK4/6 inhibitors may act as radiosensitizers, enhancing the efficacy of radiotherapy. mdpi.comnih.gov The proposed mechanisms for this synergy include the inhibition of DNA double-strand break repair mechanisms and the modulation of cell cycle progression. mdpi.com

By arresting cells in the G1 phase, CDK4/6 inhibitors may prevent them from entering the more radioresistant S phase. mdpi.com Several preclinical studies have demonstrated that the concurrent administration of a CDK4/6 inhibitor and radiotherapy can suppress tumor growth and prolong tumor doubling time compared to either treatment alone in various cancer models, including breast cancer. por-journal.com However, the optimal sequencing of these two modalities is still under investigation, with some preclinical data suggesting that radiotherapy followed by a CDK4/6 inhibitor may be the most effective schedule. researchgate.net

Preclinical Findings on this compound with Radiotherapy

| Cancer Model | Key Findings |

| Breast Cancer Cell Lines | Radiosensitizing effect, suppression of cell cycle signaling, changes in DNA repair response. por-journal.com |

| Mouse Xenografts | Suppressed tumor growth and prolonged tumor doubling time with concurrent administration. por-journal.com |

| Non-small Cell Lung Cancer, Medulloblastoma, Brainstem Glioma | Potential as radiosensitizers. nih.gov |

Synergy with Eukaryotic Initiation Factor (EIF) 4A Inhibitors

Preclinical studies have explored the combination of CDK4/6 inhibitors with eukaryotic initiation factor (EIF) 4A inhibitors as a strategy to overcome resistance to CDK4/6 inhibition. nih.govnih.gov Treatment with CDK4/6 inhibitors can lead to a feedback upregulation of proteins like cyclin D1, CDK4, and cyclin E1, which can mediate drug resistance. researchgate.net The combination of a CDK4/6 inhibitor with an EIF4A inhibitor, such as CR-1-31-B, has been shown to have a synergistic effect in suppressing the growth of cancer cells both in vitro and in vivo. nih.govnih.gov This combination is also effective against cancer cells that have developed resistance to CDK4/6 inhibitors through long-term exposure. nih.gov

EIF4A inhibitors work by suppressing the translation of specific mRNAs, including those for oncogenes involved in cell-cycle progression like CCND1 (which codes for cyclin D1). nih.gov By targeting this feedback loop, EIF4A inhibitors can prevent the adaptive response that limits the effectiveness of CDK4/6 inhibitors. nih.govnih.gov This synergistic interaction has been observed in models of ER+ breast cancer and KRAS-mutant non-small cell lung cancer (NSCLC). nih.govresearchgate.net

Synergy with Chemotherapeutic Agents (e.g., Pemetrexed (B1662193), Docetaxel (B913), Cisplatin, Taxol)

The combination of CDK4/6 inhibitors with various chemotherapeutic agents has been investigated in preclinical models, showing potential for synergistic or enhanced anti-tumor effects.

Pemetrexed: In lung adenocarcinoma models, the combination of a CDK4/6 inhibitor (ribociclib) and pemetrexed resulted in a significantly stronger anti-tumor effect than either drug alone. nih.govnih.govresearchgate.net This synergy is attributed to the distinct effects of each agent on the cell cycle; pemetrexed blocks cells in the S phase, while ribociclib causes arrest in the G1 phase. nih.govnih.govresearchgate.net The combination also enhanced the pro-apoptotic activity of pemetrexed. nih.govresearchgate.net Furthermore, the combination of pemetrexed with another CDK4/6 inhibitor, palbociclib, showed a synergistic cytotoxic effect in various cancer cell lines. semanticscholar.org

Docetaxel: Preclinical studies have indicated a synergistic relationship between CDK4/6 inhibitors and taxane (B156437) chemotherapy, including docetaxel. ascopubs.org However, some studies suggest that the timing and sequence of administration are crucial. For instance, simultaneous exposure to a CDK4/6 inhibitor and docetaxel can be antagonistic, as the G1 arrest induced by the CDK4/6 inhibitor can protect cancer cells from the effects of anti-mitotic agents like docetaxel. nih.gov

Cisplatin: A significant synergistic effect has been observed when combining CDK4/6 inhibitors with cisplatin in various cancer models, including bladder cancer and biliary tract cancers. aacrjournals.orgauajournals.orgbiorxiv.orgbiorxiv.org This combination has been shown to lead to enhanced efficacy, reduced toxicity, and better survival in in vivo models. biorxiv.orgbiorxiv.org The mechanism may involve the CDK4/6 inhibitor-mediated G0/G1 cell cycle arrest, which sensitizes cells to the DNA-damaging effects of cisplatin. auajournals.org This synergy allows for a significant reduction in the required dose of cisplatin to achieve tumor regression. aacrjournals.org

Taxol (Paclitaxel): The interaction between CDK4/6 inhibitors and paclitaxel (B517696) is complex and appears to be sequence-dependent. nih.govnih.govfrontiersin.org While simultaneous administration can be antagonistic, sequential treatment may enhance cell death. nih.gov Some preclinical data suggest that pretreatment with a CDK4/6 inhibitor could enhance the efficacy of paclitaxel in certain cancer types. nih.gov However, other studies in hormone receptor-positive/HER2-negative breast cancer models resistant to paclitaxel found that a CDK4/6 inhibitor did not re-sensitize the cells to paclitaxel. jcancer.org The rationale for combining these agents is also supported by the non-mitotic mechanisms of paclitaxel-induced cell death. nih.govnih.govfrontiersin.org

Synergistic Effects with Immunotherapies

Preclinical evidence strongly suggests that CDK4/6 inhibitors can have synergistic effects when combined with immunotherapies, such as immune checkpoint inhibitors (e.g., PD-1/PD-L1 inhibitors). pharmacytimes.commdpi.comamegroups.org This synergy stems from the immunomodulatory effects of CDK4/6 inhibitors on the tumor microenvironment. pharmacytimes.comersnet.org

Key mechanisms contributing to this synergy include:

Enhanced T-cell Activation and Infiltration: CDK4/6 inhibition has been shown to enhance T-cell activation and promote the infiltration of cytotoxic T-cells into the tumor. pharmacytimes.commdpi.comersnet.org

Increased Antigen Presentation: These inhibitors can increase the expression of major histocompatibility complex (MHC) class I and II molecules on tumor cells, making them more visible to the immune system. pharmacytimes.com

Suppression of Regulatory T-cells (Tregs): CDK4/6 inhibitors can reduce the proliferation of immunosuppressive Tregs. mdpi.comersnet.org

Modulation of Cytokine Production: They can increase the production of certain cytokines and type 1 interferon signaling, which promotes an anti-tumor immune response. pharmacytimes.com

Dual Inhibition Strategies (e.g., EGFR/HER2 and CDK4/6)

Dual inhibition of the CDK4/6 pathway and the EGFR/HER2 pathway has emerged as a promising strategy, particularly in HER2-positive breast cancer. frontiersin.orgnih.govresearchgate.net Preclinical studies have demonstrated that this combination can overcome resistance to anti-HER2 therapies. frontiersin.orgnih.gov

The rationale for this dual blockade is based on the interplay between these two signaling pathways. Inhibition of CDK4/6 can lead to a feedback activation of upstream EGFR family kinases. nih.gov Consequently, combining a CDK4/6 inhibitor with an EGFR/HER2 inhibitor can lead to a more potent suppression of downstream signaling pathways, such as the mTORC1/S6K pathway. nih.gov This combined approach has been shown to synergistically inhibit cell proliferation, control tumor growth in vivo, and delay tumor recurrence. frontiersin.orgnih.gov The enhanced effect appears to be mediated by an increased suppression of cellular proliferation rather than a significant increase in apoptosis. nih.gov

Studies on Central Nervous System Penetration and Activity

The ability of CDK4/6 inhibitors to penetrate the blood-brain barrier (BBB) and exert activity in the central nervous system (CNS) is a critical factor, especially for treating brain metastases. frontiersin.orgnih.govnih.gov Preclinical and clinical studies have shown differences among the various CDK4/6 inhibitors in this regard.

Abemaciclib, in particular, has demonstrated good CNS penetration in preclinical xenograft models. frontiersin.orgoup.com Studies in mice have shown that abemaciclib is quickly absorbed and crosses the BBB. oup.com This is in contrast to palbociclib, which appears to be actively transported out of the CNS. frontiersin.org The favorable CNS penetration of abemaciclib is attributed to its ability to achieve and maintain therapeutic concentrations at lower doses and its inhibitory effect on efflux transporters like P-gp and BCRP at the BBB. mdpi.com

In human studies, abemaciclib has been detected in the cerebrospinal fluid (CSF) at concentrations comparable to unbound plasma levels, which are expected to be sufficient for enzyme inhibition. frontiersin.orgnih.govoup.com While the observed antitumor activity in patients with brain metastases has been limited, some patients have shown a decrease in the size of brain lesions, indicating that abemaciclib can have an intracranial clinical benefit. oup.com

Mechanisms of Resistance to Cdk4/6 in 2

Intrinsic Resistance Mechanisms

Intrinsic, or de novo, resistance occurs when a patient's cancer cells possess pre-existing characteristics that make them unresponsive to CDK4/6 inhibitors from the outset. accscience.comiiarjournals.org Approximately 20% of breast cancer patients show no response to CDK4/6 inhibitors due to such inherent factors. iiarjournals.org These mechanisms can be broadly categorized into genetic alterations and modified signaling pathways that circumvent the need for CDK4/6 activity. accscience.comnih.gov

Certain genetic mutations or amplifications present in the tumor before treatment can render CDK4/6 inhibitors ineffective. iiarjournals.org The most critical of these involves the core target pathway of the inhibitors themselves: the Cyclin D-CDK4/6-Retinoblastoma (RB) axis.

Key pre-existing genetic alterations include:

Loss of Retinoblastoma (RB1) Function : The primary target of the CDK4/6-Cyclin D complex is the retinoblastoma tumor suppressor protein (Rb). nih.gov CDK4/6 inhibitors work by preventing the phosphorylation of Rb, keeping it active to halt the cell cycle. If the RB1 gene is already lost or inactivated through mutation, the key downstream target of the inhibitor is absent. iiarjournals.orgaacrjournals.org This allows the cell cycle to proceed unchecked, regardless of CDK4/6 inhibition. frontiersin.org While loss of functional Rb is a well-established driver of resistance, its baseline incidence in treatment-naïve patients is relatively low, reported at around 1.7% to 4% in some breast cancer cohorts. frontiersin.orgjci.org However, even a single-copy loss of RB1 at baseline can be a precursor to developing full resistance later. frontiersin.org

CDK4 Amplification : In some cancers, the gene for CDK4 is amplified, leading to such high levels of the CDK4 protein that a standard dose of an inhibitor cannot fully block its activity. nih.govnih.gov This mechanism has been observed in preclinical models of glioblastoma and rhabdomyosarcoma, where CDK4 amplification conferred resistance to CDK4/6 inhibitors. amegroups.org

p16INK4A (CDKN2A) Loss or Inactivation : The p16INK4A protein is a natural inhibitor of the CDK4/6-Cyclin D complex. amegroups.org In many cancers, the gene encoding p16, CDKN2A, is deleted or silenced. nih.govnih.gov This loss leads to hyperactivation of the CDK4/6 pathway, a state that CDK4/6 inhibitors are designed to reverse. However, some studies suggest that in certain contexts, p16-deficient cells show intrinsic resistance to these inhibitors. nih.gov

| Gene | Alteration | Mechanism of Resistance | Associated Cancer Types (Examples) |

|---|---|---|---|

| RB1 | Loss-of-function mutation, deletion | Absence of the primary downstream target of CDK4/6 inhibition, allowing unchecked cell cycle progression. iiarjournals.orgfrontiersin.org | Breast Cancer, Melanoma nih.govjci.org |

| CDK4 | Gene amplification | Overexpression of the CDK4 protein overwhelms the inhibitor. nih.govamegroups.org | Glioblastoma, Rhabdomyosarcoma amegroups.org |

| CDKN2A (p16) | Gene deletion, silencing | Leads to hyperactivation of CDK4/6; some p16-deficient cells show intrinsic resistance. nih.gov | Pancreatic Ductal Adenocarcinoma, Melanoma nih.gov |

Cancer cells can be intrinsically resistant to Cdk4/6-IN-2 if they rely on signaling pathways that operate parallel to or downstream of the CDK4/6 axis.

PI3K/AKT/mTOR Pathway Activation : The PI3K/AKT/mTOR pathway is a major signaling cascade that promotes cell growth and proliferation. Pre-existing activation of this pathway, often through mutations in genes like PIK3CA, can diminish reliance on the CDK4/6 pathway for cell cycle progression. aacrjournals.org This pathway can promote S-phase entry through non-canonical mechanisms, such as activating a Cyclin D1-CDK2 complex, thereby bypassing the need for CDK4/6. nih.govaacrjournals.org

MAPK Pathway Activation : The RAS/RAF/MEK/ERK (MAPK) pathway is another critical growth-promoting pathway. Intrinsic activation of this pathway can also reduce sensitivity to CDK4/6 inhibitors. spandidos-publications.com

Acquired Resistance Mechanisms

Acquired resistance develops in tumors that were initially sensitive to treatment. accscience.com Over time, under the selective pressure of the drug, cancer cells can develop new alterations that allow them to resume proliferation. aacrjournals.org

The most common mechanisms of acquired resistance involve genetic or expression changes in the very proteins that CDK4/6 inhibitors are designed to control. jhoponline.com

While intrinsic RB1 loss is relatively rare, it is a more common mechanism of acquired resistance. frontiersin.org Tumors that initially have functional Rb can acquire mutations or biallelic (both copies) loss of the RB1 gene during therapy. frontiersin.orgaacrjournals.org The incidence of RB1 mutations rises significantly in patients at the time of disease progression on a CDK4/6 inhibitor, with studies reporting frequencies between 2% and 9%. frontiersin.org The loss of Rb function renders the cell independent of CDK4/6 for G1-S progression, making the inhibitor obsolete. aacrjournals.orgfrontiersin.org

Tumor cells can overcome CDK4/6 blockade by increasing the expression of the kinases themselves or by activating a compensatory kinase like CDK2. iiarjournals.orgnih.gov

CDK4 and CDK6 Overexpression : Overexpression or amplification of CDK4 or CDK6 has been identified as a primary resistance mechanism. iiarjournals.org Increased levels of CDK6 have been frequently observed in resistant breast cancer cell lines. researchgate.net This can occur through various means, including gene amplification or loss of negative regulators. nih.gov For instance, loss of the FAT1 tumor suppressor gene has been shown to drive acquired resistance by increasing CDK6 expression. researchgate.net

CDK2 Activation : A crucial bypass mechanism involves the activation of Cyclin-Dependent Kinase 2 (CDK2). spandidos-publications.com The Cyclin E-CDK2 complex can also phosphorylate Rb, providing an alternative pathway for cell cycle progression when CDK4/6 is inhibited. nih.govaacrjournals.org Acquired resistance is often associated with the amplification or overexpression of Cyclin E1 (CCNE1), which leads to hyperactivation of CDK2. aacrjournals.org This shifts the cell's dependency from CDK4/6 to CDK2 for cell cycle control, a state that is insensitive to CDK4/6-specific inhibitors. iiarjournals.orgaacrjournals.org

| Kinase | Mechanism of Upregulation | Consequence | Supporting Evidence |

|---|---|---|---|

| CDK4 | Gene amplification | Increased protein levels may overcome inhibition. iiarjournals.org | Observed in resistant cancer models, though less common in breast cancer models than CDK6 upregulation. iiarjournals.org |

| CDK6 | Gene amplification, loss of tumor suppressors (e.g., FAT1) | Restores Rb phosphorylation capacity, promotes cell cycle progression. researchgate.net | Frequently identified as a mechanism of acquired resistance in HR+ breast cancer. researchgate.net |

| CDK2 | Activation via Cyclin E1/E2 amplification or overexpression | Provides an alternative, CDK4/6-independent pathway to phosphorylate Rb and drive S-phase entry. aacrjournals.orgspandidos-publications.com | CCNE1 amplification is a key mechanism of acquired resistance in preclinical models and patient samples. aacrjournals.orgaacrjournals.org |

Alterations in Cell Cycle Mediators

Aberrant Cyclin E Signaling

The cyclin E-CDK2 complex plays a crucial role in the G1-S phase transition of the cell cycle, acting downstream of the cyclin D-CDK4/6 complex. units.itdovepress.comspandidos-publications.com Both complexes phosphorylate the retinoblastoma (Rb) protein, which in turn releases the E2F transcription factor, initiating the transcription of genes necessary for DNA replication and S phase entry. dovepress.comamegroups.cnmdpi.com

Upregulation of cyclin E can lead to resistance to Cdk4/6 inhibitors. amegroups.cn This is because the hyperactivation of the cyclin E-CDK2 complex can bypass the blockade of CDK4/6, allowing for continued Rb phosphorylation and cell cycle progression. units.itiiarjournals.org Several studies have shown that amplification of the CCNE1 gene, which encodes cyclin E1, or increased expression of cyclin E1 is associated with reduced sensitivity to Cdk4/6 inhibitors. amegroups.cniiarjournals.orgascopubs.org In some models of acquired resistance, the expression of cyclin E1, cyclin E2, and CDK2 is upregulated. iiarjournals.org This can occur through the amplification of the genes encoding these proteins, such as CCNE1 and CCNE2. iiarjournals.org

Re-sensitization to Cdk4/6 inhibitors has been observed upon the ablation of cyclin E1 or CDK2 in resistant cells. iiarjournals.org This highlights the critical role of the cyclin E-CDK2 axis in mediating resistance.

Increased p16 Expression

The protein p16, encoded by the CDKN2A gene, is an endogenous inhibitor of CDK4. amegroups.org It functions by preventing the formation of the cyclin D-CDK4/6 complex, thereby inhibiting Rb phosphorylation and promoting G1 cell cycle arrest. iiarjournals.orgamegroups.org

While seemingly counterintuitive, overexpression of p16 has been linked to resistance to Cdk4/6 inhibitors in certain contexts. iiarjournals.orgfrontiersin.org In the presence of a functional Rb protein, increased p16 expression can lead to resistance by downregulating CDK4. amegroups.cn Furthermore, in some cases of resistance where Rb is absent, p16 overexpression has also been observed, suggesting it may contribute to resistance through mechanisms independent of Rb. iiarjournals.org

Activation of Alternative Oncogenic Signal Transduction Pathways

The activation of bypass signaling pathways is a common mechanism of acquired resistance to targeted therapies, including Cdk4/6 inhibitors. accscience.comiiarjournals.orgmdpi.com These pathways can promote cell proliferation and survival independently of the CDK4/6-Rb axis.

PI3K/AKT/mTOR Pathway Activation

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. mdpi.comresearchgate.net Its activation is a well-documented mechanism of resistance to Cdk4/6 inhibitors. iiarjournals.orgmdpi.comspandidos-publications.comelifesciences.orgaacrjournals.orgfrontiersin.orgsci-hub.se

Several mechanisms can lead to the activation of this pathway in the context of Cdk4/6 inhibitor resistance:

Loss of PTEN: The tumor suppressor PTEN negatively regulates the PI3K/AKT pathway. Its loss can lead to increased AKT activation and has been associated with resistance to CDK4/6 inhibitors. iiarjournals.orgspandidos-publications.com

PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, are common in some cancers and can drive resistance. spandidos-publications.com

Feedback Activation: Inhibition of CDK4/6 can paradoxically lead to the activation of the PI3K/AKT/mTOR pathway. iiarjournals.org For instance, CDK4/6 inhibitors can activate this pathway through phosphoinositide-dependent kinase-1 (PDK1). iiarjournals.orgfrontiersin.org

mTORC1 Activation: Aberrant activation of mTORC1 can increase the expression of cyclin D1, contributing to resistance. sci-hub.se

The interplay between the CDK4/6 and PI3K/AKT/mTOR pathways is complex. For example, activated AKT can upregulate cyclin D expression, while CDK4 can phosphorylate and activate mTORC1. iiarjournals.orgfrontiersin.org This crosstalk underscores the rationale for combining CDK4/6 inhibitors with inhibitors of the PI3K/AKT/mTOR pathway to overcome resistance. mdpi.comaacrjournals.orgfrontiersin.org

MAPK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is another critical signaling cascade involved in cell proliferation. spandidos-publications.comelifesciences.org Activation of the MAPK pathway has been identified as a significant mechanism of acquired resistance to CDK4/6 inhibitors. elifesciences.orgaacrjournals.orgnih.govresearchgate.net

In resistant cells, the MAPK pathway can be activated through various means, including mutations in RAS genes. aacrjournals.orgresearchgate.net This activation can lead to a bypass of the CDK4/6-Rb checkpoint, promoting cell growth and a more aggressive phenotype. nih.govresearchgate.net Interestingly, cells that have developed resistance to CDK4/6 inhibitors through MAPK activation may become more reliant on this pathway, making them susceptible to MEK inhibitors. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Pathway Activation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, can trigger downstream signaling cascades, including the MAPK and PI3K/AKT pathways. dovepress.comfrontiersin.orgersnet.orgaacrjournals.org Upregulation and activation of the EGFR pathway have been implicated in acquired resistance to CDK4/6 inhibitors. aacrjournals.orgbiorxiv.orgnih.gov